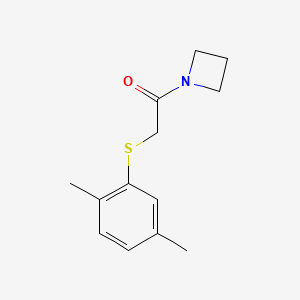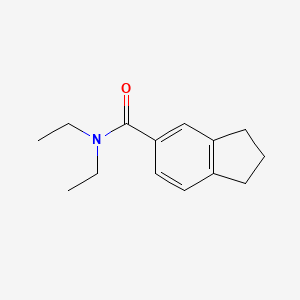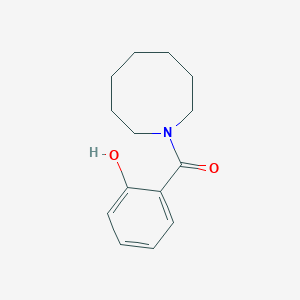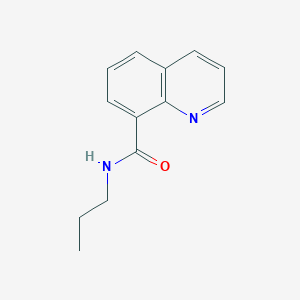
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone, also known as ADSE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ADSE belongs to the class of sulfanyl ketones and has been studied for its mechanism of action, biochemical and physiological effects, and possible future directions in research.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and survival. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and growth. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone also inhibits the activity of the enzyme HDAC, which is involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been shown to have anti-inflammatory and anti-oxidant properties. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has also been shown to inhibit the activity of enzymes involved in glucose metabolism, suggesting a potential role in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is its potential as a therapeutic agent for cancer and other diseases. However, there are also limitations to its use in lab experiments. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone. One area of interest is the development of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone as a therapeutic agent for cancer and other diseases. Another area of interest is the study of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone's mechanism of action and how it interacts with other enzymes and proteins in the body. Additionally, research could focus on the potential side effects of 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone and how to mitigate them in therapeutic applications.
Synthesemethoden
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylsulfonyl chloride with azetidine in the presence of a base, followed by the addition of ethanone. The resulting compound is then purified through column chromatography to obtain pure 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has been studied for its potential therapeutic properties, particularly as an anti-cancer agent. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-4-5-11(2)12(8-10)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGMTZDFKRZJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2,5-dimethylphenyl)sulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)
![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)






![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

